Benzyl (2-((4-(3-methoxyazetidin-1-yl)phenyl)amino)-2-oxoethyl)carbamate
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Overview
Description
Benzyl (2-((4-(3-methoxyazetidin-1-yl)phenyl)amino)-2-oxoethyl)carbamate is a synthetic organic compound that features a unique combination of functional groups, including a benzyl group, an azetidine ring, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2-((4-(3-methoxyazetidin-1-yl)phenyl)amino)-2-oxoethyl)carbamate typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions. For instance, starting from a 3-methoxyphenylamine derivative, the azetidine ring is formed via intramolecular cyclization.
Coupling with Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the azetidine derivative.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with an isocyanate under mild conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group in the carbamate moiety, potentially yielding amine derivatives.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Hydroxylated derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives depending on the electrophile used.
Scientific Research Applications
Benzyl (2-((4-(3-methoxyazetidin-1-yl)phenyl)amino)-2-oxoethyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor in the development of new synthetic methodologies.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzyl (2-((4-(3-methoxyazetidin-1-yl)phenyl)amino)-2-oxoethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring and carbamate moiety are key functional groups that enable the compound to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Benzyl (2-((4-(3-methoxyazetidin-1-yl)phenyl)amino)-2-oxoethyl)carbamate: Unique due to the presence of the azetidine ring, which imparts distinct reactivity and stability.
Benzyl (2-((4-(3-methoxyaziridin-1-yl)phenyl)amino)-2-oxoethyl)carbamate: Similar structure but with an aziridine ring, which is less stable and more reactive due to higher ring strain.
Benzyl (2-((4-(3-methoxyazepan-1-yl)phenyl)amino)-2-oxoethyl)carbamate: Contains an azepane ring, which is larger and less strained, leading to different reactivity and biological activity.
Uniqueness: The presence of the azetidine ring in this compound makes it unique among similar compounds. The ring strain in azetidine provides a balance between stability and reactivity, making it a valuable scaffold in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
benzyl N-[2-[4-(3-methoxyazetidin-1-yl)anilino]-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-26-18-12-23(13-18)17-9-7-16(8-10-17)22-19(24)11-21-20(25)27-14-15-5-3-2-4-6-15/h2-10,18H,11-14H2,1H3,(H,21,25)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFZVGCSCXTZKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=CC=C(C=C2)NC(=O)CNC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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